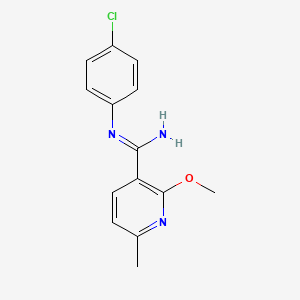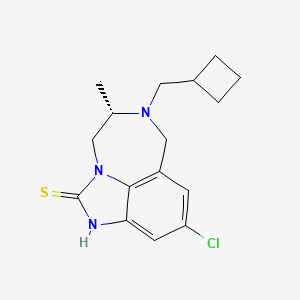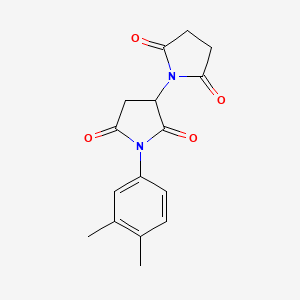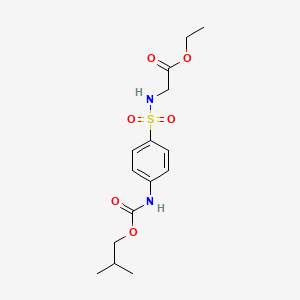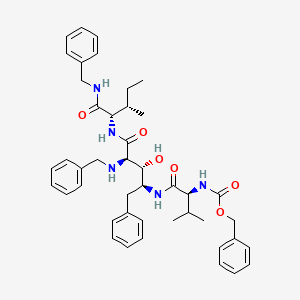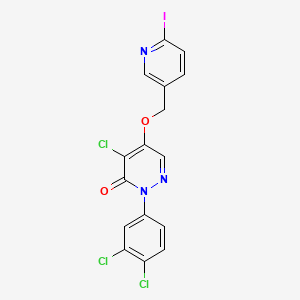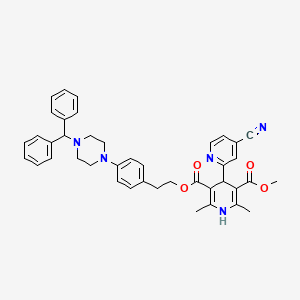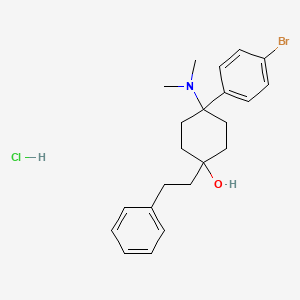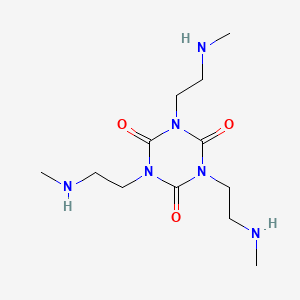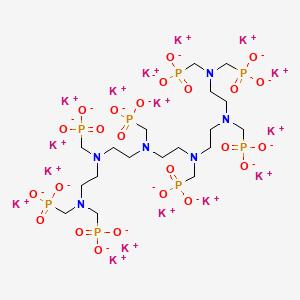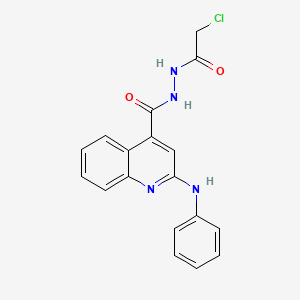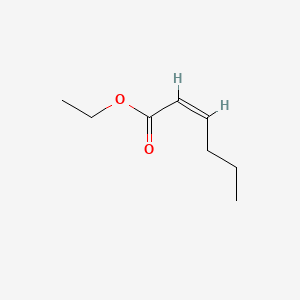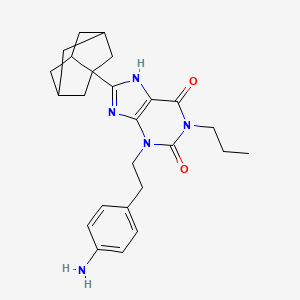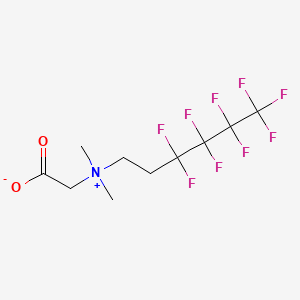
1-Hexanaminium, N-(carboxymethyl)-N,N-dimethyl-3,3,4,4,5,5,6,6,6-nonafluoro-, hydroxide, inner salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexanaminium, N-(carboxymethyl)-N,N-dimethyl-3,3,4,4,5,5,6,6,6-nonafluoro-, hydroxide, inner salt is a complex organic compound with the molecular formula C10H12F9NO2 and a molecular weight of 349.23 g/mol . This compound is characterized by the presence of a hexanaminium group, a carboxymethyl group, and multiple fluorine atoms, making it a unique and highly fluorinated molecule.
Preparation Methods
The synthesis of 1-Hexanaminium, N-(carboxymethyl)-N,N-dimethyl-3,3,4,4,5,5,6,6,6-nonafluoro-, hydroxide, inner salt involves several steps:
Synthetic Routes: The preparation typically starts with the reaction of hexylamine with a fluorinated carboxylic acid derivative
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product formation. Solvents like dichloromethane or tetrahydrofuran are often used to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to optimize the reaction conditions and improve yield.
Chemical Reactions Analysis
1-Hexanaminium, N-(carboxymethyl)-N,N-dimethyl-3,3,4,4,5,5,6,6,6-nonafluoro-, hydroxide, inner salt undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and carboxymethyl groups, leading to the formation of corresponding oxides and acids.
Reduction: Reduction reactions can target the fluorinated groups, although these reactions require strong reducing agents and specific conditions.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Hexanaminium, N-(carboxymethyl)-N,N-dimethyl-3,3,4,4,5,5,6,6,6-nonafluoro-, hydroxide, inner salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds and as a catalyst in certain reactions.
Biology: The compound’s unique structure makes it useful in studying the interactions of fluorinated molecules with biological systems. It can be used in the development of fluorinated drugs and imaging agents.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in designing molecules with enhanced bioavailability and stability.
Mechanism of Action
The mechanism of action of 1-Hexanaminium, N-(carboxymethyl)-N,N-dimethyl-3,3,4,4,5,5,6,6,6-nonafluoro-, hydroxide, inner salt involves its interaction with molecular targets through its functional groups:
Molecular Targets: The compound can interact with enzymes and receptors through its amino and carboxymethyl groups, potentially inhibiting or activating biological pathways.
Pathways Involved: The fluorinated groups can enhance the compound’s binding affinity and selectivity towards specific targets, making it a valuable tool in drug design and biochemical research.
Comparison with Similar Compounds
1-Hexanaminium, N-(carboxymethyl)-N,N-dimethyl-3,3,4,4,5,5,6,6,6-nonafluoro-, hydroxide, inner salt can be compared with other similar compounds:
Properties
CAS No. |
145441-30-1 |
|---|---|
Molecular Formula |
C10H12F9NO2 |
Molecular Weight |
349.19 g/mol |
IUPAC Name |
2-[dimethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)azaniumyl]acetate |
InChI |
InChI=1S/C10H12F9NO2/c1-20(2,5-6(21)22)4-3-7(11,12)8(13,14)9(15,16)10(17,18)19/h3-5H2,1-2H3 |
InChI Key |
VQTNPRGLRDLXML-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


